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Compound of Interest |

Compound Name: 2-methoxyisonicotinoyl chloride
CAS No.: 193538-79-3
Cat. No.: B071095
. J

Executive Summary

2-Methoxyisonicotinoyl chloride (CAS: 193538-79-3) is a high-value electrophilic
intermediate used extensively in medicinal chemistry to introduce the 2-methoxypyridine motif
—a pharmacophore known for improving solubility and metabolic stability in kinase inhibitors
and GPCR ligands.[1]

Unlike simple benzoyl chlorides, this reagent possesses a unique reactivity profile due to the
electron-deficient pyridine ring and the acid-labile 2-methoxy substituent. This guide details a
field-proven synthesis protocol designed to maximize yield while preventing the common pitfall
of O-demethylation, ensuring high fidelity in downstream amide couplings.

Chemical Identity & Physical Properties[2][3][4]
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Property Specification

IUPAC Name 2-methoxypyridine-4-carbonyl chloride

Common Name 2-Methoxyisonicotinoyl chloride

CAS Number 193538-79-3

Molecular Formula C7HeCINO:2

Molecular Weight 171.58 g/mol

Appearance Yellow to orange oil or low-melting solid

Density ~1.28 g/cm?3 (predicted)

Solubility Soluble in DCM, THF, Toluene; Reacts with
water/alcohols

Stability Moisture sensitive; prone to hydrolysis back to

acid

Core Synthesis Protocol: The "Mild Activation"

Route
The Challenge: O-Demethylation Risk

Standard acid chloride formation using refluxing thionyl chloride (SOCI2) often generates
excess HCI and high heat. For 2-methoxypyridines, these conditions can trigger nucleophilic
attack by chloride ions on the methyl group, cleaving the ether to form the thermodynamically
stable 2-pyridone impurity (2-hydroxyisonicotinoy! chloride).

The Solution: Oxalyl Chloride /| Catalytic DMF

To preserve the methoxy group, we utilize the Oxalyl Chloride/DMF method. This protocol
operates at room temperature (or 0°C) and utilizes the Vilsmeier-Haack intermediate for
activation, avoiding the harsh thermal conditions of SOCI:z reflux.

Step-by-Step Methodology

Reagents:
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Starting Material: 2-Methoxyisonicotinic acid (1.0 equiv)

Reagent: Oxalyl chloride (1.2 — 1.5 equiv)

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv)

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Protocol:

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen
inlet. Charge with 2-Methoxyisonicotinic acid and anhydrous DCM. The acid will likely be a
suspension.

Activation: Add the catalytic DMF. Note: No reaction occurs yet.

Chlorination: Cool the mixture to 0°C in an ice bath. Add Oxalyl chloride dropwise via
syringe.

o Observation: Vigorous gas evolution (CO, COz, HCI) will occur immediately upon addition.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2—3 hours.

o Endpoint: The suspension should dissolve to form a clear yellow solution, indicating
consumption of the starting acid.

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <30°C to remove
solvent and excess oxalyl chloride.

o Azeotrope: Co-evaporate with anhydrous toluene (2x) to remove traces of HCI and oxalyl
chloride.

Output: The resulting yellow oil is the crude acid chloride, ready for immediate use in the
next step (coupling). Do not purify by chromatography.

Mechanistic Insight: The Vilsmeier-Haack Activation
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The success of this protocol relies on the in situ formation of the chloroiminium species
(Vilsmeier reagent). This species activates the carboxylic acid oxygen, converting it into a
superior leaving group without requiring high thermal energy.
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Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. The regeneration of DMF
allows it to be used in substoichiometric amounts.

Quality Control: The Self-Validating System

Direct analysis of acid chlorides is difficult due to their instability on silica gel and in LCMS
solvents containing water/alcohols. To validate the synthesis, use a Quench-Check method.

The Methanol Quench Protocol

Before committing the bulk material to the next step, validate conversion:
o Take a 10 pL aliquot of the reaction mixture.
e Quench into 500 pL of anhydrous Methanol (MeOH).
e Wait 5 minutes (forms the methyl ester: Methyl 2-methoxyisonicotinate).
e Analyze by LCMS or TLC.
o Success: Single peak corresponding to the Methyl Ester (M+1 = 168).

o Failure: Presence of Starting Acid (M+1 = 154) indicates incomplete reaction.
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o Warning: Peak at M+1 = 154 could also indicate the Pyridone impurity if the reaction was
too harsh (demethylation).

Applications in Drug Discovery

This building block is critical for synthesizing "reversed amides" where the pyridine ring acts as
an electron-deficient acceptor, often targeting the hinge region of kinases.
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Figure 2: Standard workflow for incorporating the 2-methoxypyridine motif into drug scaffolds.

Safety & Storage

o Hazards: Corrosive, Lachrymator.[2] Releases toxic CO and HCI gas. Perform all operations
in a functioning fume hood.
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o Storage: Store under Argon/Nitrogen at -20°C.

o Shelf Life: Unstable. Best prepared fresh. If storage is necessary, seal in a vial with a Teflon-

lined cap and parafilm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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